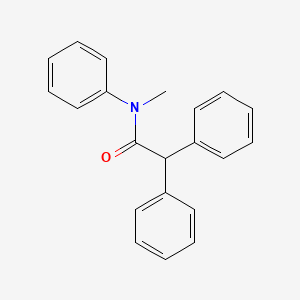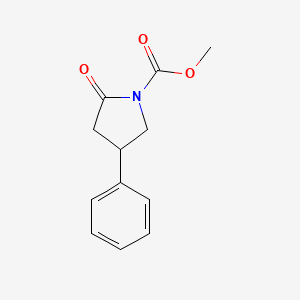
1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-4-(methylsulfonyl)piperazine oxalate (CMPX) is a chemical compound that has gained interest in scientific research due to its potential applications in medicine and biochemistry. CMPX is a piperazine derivative that has been synthesized and studied for its mechanism of action and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have multiple mechanisms of action.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its anxiolytic and antipsychotic effects. This compound has also been shown to decrease the levels of certain pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of effects on different biological systems. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate. One area of interest is its potential use as a treatment for psychiatric disorders, such as schizophrenia and anxiety disorders. Further research is needed to better understand its mechanism of action and to determine the optimal dosage and administration route for these conditions. Another area of interest is its potential use as an anti-inflammatory agent, which could have applications in the treatment of various inflammatory diseases. Further research is needed to determine the molecular targets and pathways involved in its anti-inflammatory effects. Additionally, this compound could be used as a tool to study the role of dopamine and serotonin in the brain and to investigate the mechanisms underlying psychiatric disorders.
Synthesemethoden
1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate can be synthesized through a multi-step process involving the reaction of cyclopentylamine with methylsulfonyl chloride, followed by the reaction with piperazine and oxalic acid. The resulting compound is then purified through recrystallization to obtain this compound in its oxalate form.
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate has been studied for its potential use as a drug candidate for various medical conditions. It has been found to have antipsychotic and anxiolytic effects in animal models, suggesting that it may be useful for treating psychiatric disorders. This compound has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-cyclopentyl-4-methylsulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.C2H2O4/c1-15(13,14)12-8-6-11(7-9-12)10-4-2-3-5-10;3-1(4)2(5)6/h10H,2-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJNFIVSEJNOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5124989.png)

![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)


![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)



![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)
![3-[(5-iodo-2-furyl)methylene]-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B5125045.png)

![2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid](/img/structure/B5125048.png)